1-(2-Fluorophenyl)-6-methoxy-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(2-FLUOROPHENYL)-6-METHOXY-2-(5-METHYL-1,2-OXAZOL-3-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of fluorophenyl, methoxy, oxazole, and chromeno-pyrrole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FLUOROPHENYL)-6-METHOXY-2-(5-METHYL-1,2-OXAZOL-3-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a Suzuki coupling reaction using 2-fluorophenylboronic acid and a suitable halide precursor.
Formation of the chromeno-pyrrole core: This can be synthesized through a series of cyclization and condensation reactions involving methoxy-substituted aromatic compounds and pyrrole derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-FLUOROPHENYL)-6-METHOXY-2-(5-METHYL-1,2-OXAZOL-3-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides), and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully saturated analogs.
Scientific Research Applications
1-(2-FLUOROPHENYL)-6-METHOXY-2-(5-METHYL-1,2-OXAZOL-3-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROPHENYL)-6-METHOXY-2-(5-METHYL-1,2-OXAZOL-3-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves interaction with specific molecular targets and pathways:
Molecular Targets: This compound may target enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like aleglitazar, ditazole, and mubritinib share the oxazole moiety and exhibit various biological activities.
Pyrrole Derivatives: Compounds such as porphyrins and pyrrolidines are structurally related and have significant biological roles.
Uniqueness
1-(2-FLUOROPHENYL)-6-METHOXY-2-(5-METHYL-1,2-OXAZOL-3-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of fluorophenyl, methoxy, oxazole, and chromeno-pyrrole moieties, which confer distinct chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C22H15FN2O5 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-6-methoxy-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H15FN2O5/c1-11-9-17(24-30-11)25-19(13-5-3-4-6-15(13)23)18-20(26)14-8-7-12(28-2)10-16(14)29-21(18)22(25)27/h3-10,19H,1-2H3 |
InChI Key |
GZCIYCLHJJJNES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC(=C4)OC)C5=CC=CC=C5F |
Origin of Product |
United States |
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